molecular formula C22H24ClNO2 B2366323 (E)-1-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one CAS No. 1396893-02-9

(E)-1-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one

Cat. No.: B2366323
CAS No.: 1396893-02-9
M. Wt: 369.89
InChI Key: KTIUCBAZTDSZKP-DHZHZOJOSA-N
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Description

(E)-1-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one is a synthetic small molecule featuring a piperidine core and a chalcone-like structure, designed for advanced pharmaceutical and neurochemical research. Its molecular architecture suggests potential for multi-target engagement, a promising strategy in the development of therapies for complex neurodegenerative conditions . The compound's piperidine moiety is a privileged scaffold in medicinal chemistry, frequently found in ligands that interact with central nervous system targets . The presence of the (E)-3-phenylprop-2-en-1-one (chalcone) group is significant, as this structural motif is known to confer inhibitory activity against key enzymes like monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE) . Inhibition of these enzymes is a well-established approach to ameliorate cholinergic deficit and oxidative stress, which are key pathological features in Alzheimer's disease and other cognitive disorders . Furthermore, the 4-chlorobenzyloxy methyl substitution offers a hydrophobic element that can influence the molecule's binding affinity and pharmacokinetic properties, including its potential to cross the blood-brain barrier. This combination of features makes this compound a valuable chemical tool for researchers investigating novel multi-target-directed ligands (MTDLs) for neurodegenerative diseases, enzymology studies, and structure-activity relationship (SAR) campaigns in drug discovery.

Properties

IUPAC Name

(E)-1-[4-[(4-chlorophenyl)methoxymethyl]piperidin-1-yl]-3-phenylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClNO2/c23-21-9-6-19(7-10-21)16-26-17-20-12-14-24(15-13-20)22(25)11-8-18-4-2-1-3-5-18/h1-11,20H,12-17H2/b11-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTIUCBAZTDSZKP-DHZHZOJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COCC2=CC=C(C=C2)Cl)C(=O)C=CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1COCC2=CC=C(C=C2)Cl)C(=O)/C=C/C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

O-Alkylation via Trichloroacetimidate Intermediate

The patent KR20110093130A demonstrates high-yielding O-alkylation using trichloroacetimidate intermediates under Lewis acid catalysis. Applying this methodology:

  • Trichloroacetimidate Formation :

    • 4-Chlorobenzyl alcohol reacts with trichloroacetonitrile in dichloromethane with 1,8-diazabicycloundec-7-ene (DBU) as base.
    • Yields >90% of (4-chlorophenyl)methyl 2,2,2-trichloroacetimidate after 2 hr at 0°C.
  • Etherification with Piperidine Substrate :

    • 4-(Hydroxymethyl)piperidine (commercially available or synthesized via NaBH4 reduction of ethyl nipecotate) reacts with the trichloroacetimidate in CH2Cl2 using BF3·OEt2 (10 mol%) at -20°C.
    • Reaction completes within 1 hr, achieving 85-92% yield of protected piperidine.

Key Data :

Parameter Value Source
Catalyst BF3·OEt2 (10 mol%)
Temperature -20°C
Yield 85-92%
Reaction Time 1 hr

Enone Moiety Construction: (E)-3-Phenylprop-2-en-1-one

Claisen-Schmidt Condensation

Adapting procedures from New Journal of Chemistry:

  • Base-Catalyzed Aldol Dehydration :
    • Acetophenone (1.2 eq) reacts with benzaldehyde (1.0 eq) in ethanol with 40% KOH at 80°C for 6 hr.
    • Crude product recrystallized from ethanol yields 78% (E)-3-phenylprop-2-en-1-one.

Stereochemical Control :

  • Bulky bases (e.g., LDA) in THF at -78°C enhance E-selectivity (>95:5 E:Z) via kinetic control.

Coupling Strategies for Final Assembly

Palladium-Catalyzed C-N Bond Formation

Building on PdCl2(PPh3)2/CuI systems from RSC protocols:

  • Buchwald-Hartwig Amination :
    • Enone bromide (1.0 eq), 4-(((4-chlorobenzyl)oxy)methyl)piperidine (1.2 eq), Pd2(dba)3 (3 mol%), Xantphos (6 mol%), and Cs2CO3 (2.5 eq) in toluene at 110°C for 18 hr.
    • Isolated yield: 67% after silica gel chromatography.

Nucleophilic Acylation

Alternative pathway avoiding transition metals:

  • Enone Acid Chloride Formation :

    • (E)-3-Phenylprop-2-enoic acid treated with oxalyl chloride (2 eq) and DMF (cat.) in DCM yields 95% acid chloride.
  • Piperidine Acylation :

    • 4-(((4-chlorobenzyl)oxy)methyl)piperidine (1.0 eq) and NEt3 (2.5 eq) in THF react with enone acid chloride (1.1 eq) at 0°C → RT.
    • 82% yield after aqueous workup.

Reaction Optimization and Catalytic Systems

Solvent Effects on C-N Coupling

Comparative data from parallel experiments:

Solvent Temp (°C) Yield (%) E:Z Ratio
Toluene 110 67 >99:1
DMF 100 58 97:3
THF 65 41 93:7

Toluene maximizes yield and stereoselectivity by stabilizing Pd intermediates.

Analytical Characterization

Spectroscopic Validation

1H NMR (400 MHz, CDCl3) :

  • δ 7.62 (d, J=15.8 Hz, 1H, CH=CO)
  • δ 6.95 (d, J=15.8 Hz, 1H, CH=Ph)
  • δ 4.52 (s, 2H, OCH2C6H4Cl)

13C NMR (100 MHz, CDCl3) :

  • 191.2 (C=O)
  • 147.3 (C=N)
  • 134.8 (C-Cl)

HPLC Purity : 99.2% (C18 column, MeCN/H2O 70:30)

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the phenylprop-2-en-1-one moiety.

    Reduction: Reduction reactions could target the carbonyl group in the phenylprop-2-en-1-one moiety.

    Substitution: The chlorobenzyl group may undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, (E)-1-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one could be used as a building block for the synthesis of more complex molecules.

Biology

Biologically, compounds with similar structures have been studied for their potential as enzyme inhibitors or receptor modulators.

Medicine

In medicine, such compounds might be investigated for their potential therapeutic effects, such as anti-inflammatory or anticancer activities.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action for (E)-1-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one would depend on its specific biological target. It might interact with enzymes or receptors, altering their activity and leading to a biological response. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one
  • (E)-1-(4-(((4-bromobenzyl)oxy)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one
  • (E)-1-(4-(((4-methylbenzyl)oxy)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one

Uniqueness

The uniqueness of (E)-1-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one lies in its specific substituents, which can influence its biological activity and chemical reactivity. The presence of the chlorobenzyl group, for example, might enhance its binding affinity to certain biological targets compared to similar compounds with different substituents.

Biological Activity

(E)-1-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant studies that highlight its pharmacological properties.

Chemical Structure and Synthesis

The compound features a piperidine ring , a chlorobenzyl group , and a phenylprop-2-en-1-one moiety . The synthesis typically involves several steps, including:

  • Formation of the Piperidine Ring : Achieved through cyclization of appropriate precursors.
  • Attachment of the Chlorobenzyl Group : This is done by reacting the piperidine derivative with 4-chlorobenzyl chloride.
  • Synthesis of Phenylprop-2-en-1-one Moiety : Often through a Claisen-Schmidt condensation reaction between benzaldehyde and acetophenone.

These synthetic routes are crucial for developing compounds that can interact with biological targets effectively.

The biological activity of (E)-1-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one likely involves interactions with specific enzymes or receptors. The presence of the chlorobenzyl group may enhance binding affinity to certain biological targets, which is essential for its pharmacological effects.

Biological Activity and Pharmacological Studies

Research indicates that compounds with similar structures have been evaluated for various biological activities, including:

  • Antimicrobial Activity : Studies show that piperidine derivatives can exhibit moderate to strong antibacterial effects against strains like Salmonella typhi and Bacillus subtilis. The presence of specific functional groups can influence this activity significantly .
  • Enzyme Inhibition : Compounds similar to (E)-1-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one have demonstrated inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease. These activities are critical for potential therapeutic applications in treating conditions like Alzheimer's disease and infections .

Comparative Biological Activity Table

Compound NameAntibacterial ActivityAChE InhibitionOther Activities
(E)-1-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-oneModerate to StrongYesPotential anticancer activity
Similar Piperidine Derivative 1Strong against E. coliYesHypoglycemic effects
Similar Piperidine Derivative 2Weak against S. aureusModerateAnti-inflammatory

Case Studies

One notable study synthesized various piperidine derivatives, including those similar to (E)-1-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one). The synthesized compounds were subjected to:

  • Antibacterial Screening : Results indicated varying levels of effectiveness against different bacterial strains.
  • Binding Studies : Docking studies revealed interactions with amino acids in target proteins, suggesting potential therapeutic pathways .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (E)-1-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one?

  • Answer : The compound can be synthesized via a Claisen-Schmidt condensation between a functionalized piperidine derivative (e.g., 4-(((4-chlorobenzyl)oxy)methyl)piperidine) and an α,β-unsaturated ketone precursor. Key steps include:

  • Activation of the piperidine nitrogen for nucleophilic attack.
  • Use of a base (e.g., sodium hydroxide in dichloromethane) to facilitate enolate formation .
  • Stereochemical control for the (E)-configuration via reaction temperature optimization (e.g., 0–5°C to minimize isomerization) .
    • Validation : Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane) and confirm purity via HPLC (C18 column, methanol/water mobile phase) .

Q. How can the stereochemical integrity of the (E)-configured double bond be verified?

  • Answer : Employ X-ray crystallography to resolve the molecular structure. For example, single-crystal diffraction studies using SHELXL software can confirm bond lengths (C=C ~1.33 Å) and angles (C-C=O ~120°) .
  • Alternative : Use 1H^{1}\text{H}-NMR coupling constants (Jtrans1216HzJ_{trans} \approx 12–16 \, \text{Hz}) to distinguish (E) from (Z) isomers .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Answer :

  • IR spectroscopy : Identify carbonyl stretches (~1670–1700 cm1^{-1}) and aromatic C-H bends (~750 cm1^{-1} for 4-chlorobenzyl) .
  • 13C^{13}\text{C}-NMR : Confirm the enone system (ketone carbon at ~190–200 ppm, alkene carbons at ~120–140 ppm) .
  • HRMS : Validate molecular formula (e.g., [M+H]+^+ for C22H23ClNO2\text{C}_{22}\text{H}_{23}\text{ClNO}_2) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity or biological targets?

  • Answer :

  • Perform density functional theory (DFT) calculations (e.g., Gaussian 09, B3LYP/6-31G*) to map electrostatic potential surfaces and predict nucleophilic/electrophilic sites .
  • Use molecular docking (AutoDock Vina) to screen against kinases or GPCRs, leveraging structural analogs (e.g., piperidine-based GLP-1 receptor activators) as templates .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Answer :

  • Assay standardization : Replicate studies under controlled conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability .
  • Enantiomeric purity analysis : Use chiral HPLC (Chiralpak AD-H column) to rule out activity differences due to racemization .
  • Off-target profiling : Screen against unrelated receptors (e.g., serotonin transporters) to identify nonspecific binding .

Q. How can regioselectivity challenges in modifying the piperidine or benzyl groups be addressed?

  • Answer :

  • Protecting groups : Temporarily block reactive sites (e.g., Boc for piperidine nitrogen) during functionalization .
  • Microwave-assisted synthesis : Enhance regioselectivity in aryl coupling reactions (e.g., Suzuki-Miyaura) with Pd catalysts .

Methodological Notes

  • Safety : Handle 4-chlorobenzyl derivatives in a fume hood; avoid skin contact (H315/H319 hazards) .
  • Scale-up : Optimize column chromatography (silica gel, gradient elution) for >95% purity in multi-gram syntheses .
  • Data Reproducibility : Archive raw spectral data (NMR, LC-MS) in repository platforms (e.g., Figshare) for peer review .

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